

Dipyanone: A Technical Overview of its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipyanone (IUPAC name: 4,4-diphenyl-6-(1-pyrrolidinyl)-heptan-3-one) is a synthetic opioid analgesic that has emerged as a designer drug.[1][2][3] Structurally, it is a derivative of 4,4-diphenylheptan-3-one and shares a close resemblance to medically used opioids such as methadone, dipipanone, and phenadoxone.[1][3][4] First identified in Germany in 2021, **dipyanone** is recognized as a potent mu-opioid receptor agonist.[1][5] This technical guide provides a detailed examination of the chemical structure and plausible synthesis pathways of **dipyanone**, based on established synthetic routes for its analogues.

Chemical Structure and Properties

Dipyanone is characterized by a central heptan-3-one backbone with two phenyl groups at the 4-position and a pyrrolidinyl group at the 6-position. Its chemical and physical properties are summarized in the table below.



Property	Value	Source
IUPAC Name	4,4-diphenyl-6-(1-pyrrolidinyl)- heptan-3-one	[2][6]
CAS Number	60996-94-3	[1][2][6]
Molecular Formula	C23H29NO	[2][6]
Molar Mass	335.491 g·mol−1	[2]
Appearance	Not widely documented, likely a solid at room temperature.	
Solubility	Soluble in organic solvents such as DMF, DMSO, ethanol, and methanol.[7]	[7]

Synthesis Pathways

While specific, peer-reviewed synthesis protocols for **dipyanone** are not extensively documented in public literature due to its nature as a designer drug, its synthesis is understood to follow the well-established routes used for methadone and its analogues.[1][7] The general approach involves a two-step process starting from diphenylacetonitrile.

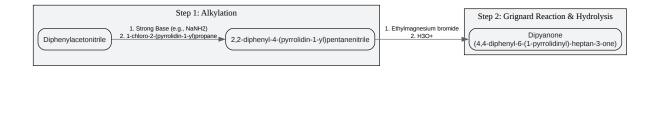
General Synthesis Pathway

The synthesis of **dipyanone** and its analogues, like methadone and dipipanone, fundamentally involves two key steps:

- Alkylation of Diphenylacetonitrile: Diphenylacetonitrile is deprotonated with a strong base to form a carbanion, which then undergoes nucleophilic substitution with a suitable haloamine.
 For the synthesis of dipyanone, this would be a 1-halo-2-(pyrrolidin-1-yl)propane.
- Grignard Reaction and Hydrolysis: The resulting nitrile intermediate is then reacted with an
 ethyl Grignard reagent (e.g., ethylmagnesium bromide) to form an imine, which is
 subsequently hydrolyzed under acidic conditions to yield the final ketone product,
 dipyanone.



A schematic representation of this pathway is provided below:





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